molecular formula C20H16F2N4O2 B2472777 N-(2,4-difluorobenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide CAS No. 1189939-55-6

N-(2,4-difluorobenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide

Cat. No. B2472777
CAS RN: 1189939-55-6
M. Wt: 382.371
InChI Key: BOSHSYIHWOROLV-UHFFFAOYSA-N
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Description

N-(2,4-difluorobenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide is a useful research compound. Its molecular formula is C20H16F2N4O2 and its molecular weight is 382.371. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

N-(2,4-Difluorobenzyl)-2-(8-Methyl-4-Oxo-4,5-Dihydro-3H-Pyrimido[5,4-B]Indol-3-Yl)Acetamide and related compounds have been synthesized and evaluated for various pharmacological activities. These compounds, including N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, have shown promise as potent analgesic and antiallergic agents. For instance, certain N-(pyridin-4-yl)acetamides displayed promising analgesic properties, comparable to well-known drugs such as flupirtine, ibuprofen, and diclofenac, in animal models. These findings suggest the potential therapeutic applications of these compounds in managing pain and allergic reactions (Fouchard et al., 2001).

Chemical Synthesis Techniques

The chemical synthesis of related compounds, such as N-difluoromethyl-2-pyridone derivatives, has been explored through novel one-pot synthesis techniques. These methods involve the difluoromethylation of 2-acetaminopyridine derivatives, providing a pathway for the development of compounds with potential pharmacological applications. Such synthetic advancements contribute to the broader research field by offering efficient routes for producing complex molecules (Ando et al., 2006).

Antiplasmodial Properties

Novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides have been synthesized and evaluated for their in vitro antiplasmodial properties against Plasmodium falciparum. Preliminary results have highlighted the importance of specific substituent patterns for biological activity, indicating these compounds' potential as antimalarial agents. Molecular docking studies have also been conducted to understand these compounds' mode of action against the parasite lactate dehydrogenase, offering insights into their antimalarial efficacy (Mphahlele et al., 2017).

Antioxidant Activity

The antioxidant properties of certain indol-1-yl acetamide derivatives have been explored, demonstrating significant activity in in vitro assays. These studies have identified compounds with remarkable antioxidant activity at low concentrations, suggesting their potential utility in developing new antioxidant agents. The findings emphasize the role of specific structural features, such as halogen substitution, in enhancing antioxidant efficacy (Gopi & Dhanaraju, 2020).

properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N4O2/c1-11-2-5-16-14(6-11)18-19(25-16)20(28)26(10-24-18)9-17(27)23-8-12-3-4-13(21)7-15(12)22/h2-7,10,25H,8-9H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSHSYIHWOROLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)NCC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.